1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)ethanone”, there are related compounds that have been synthesized. For instance, a series of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been synthesized through a multi-step procedure . Another example is the synthesis of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines as potential antifungal agents via intramolecular cyclization .Scientific Research Applications
Herbicide Mechanism of Action
1-(4-(5-(Dimethylamino)pyridazin-3-yl)piperazin-1-yl)ethanone is related to pyridazinone compounds which have been studied for their herbicidal properties. A study by Hilton et al. (1969) explored the mechanism of action of substituted pyridazinone compounds, including their ability to inhibit the Hill reaction and photosynthesis in plants like barley. These inhibitions were found to be responsible for the phytotoxicity of similar compounds. The study also highlighted the modifications to the molecular structure that resulted in new experimental herbicides with additional biological properties, such as resistance to metabolic detoxication in plants and interference with chloroplast development (Hilton et al., 1969).
Synthesis of Novel Compounds
In the realm of organic synthesis, derivatives of this compound have been used to create new chemical entities. For example, Abdel‐Aziz et al. (2008) reported the synthesis of novel pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, pyrido[2,3‐d]pyrimidine, pyrazolo[5,1‐c]‐1,2,4‐triazine, and 1,2,4‐triazolo[5,1‐c]‐1,2,4‐triazine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety. These compounds exhibited moderate antibacterial and antifungal effects (Abdel‐Aziz et al., 2008).
Antimicrobial Activity
Research by Rajkumar et al. (2014) focused on synthesizing 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives and evaluating their in vitro antimicrobial activities. Some of these compounds showed excellent antibacterial and antifungal activities, highlighting the potential of this class of compounds in developing new antimicrobials (Rajkumar et al., 2014).
Bacterial Biofilm Inhibition
A study by Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds were evaluated for their antibacterial and cytotoxic activities. One particular compound showed promising results as a bacterial biofilm inhibitor and as an inhibitor of the MurB enzyme, which is significant for developing new antibacterial agents (Mekky & Sanad, 2020).
Dihydropyrimidinone Synthesis
Bhat et al. (2018) reported on the synthesis of dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These compounds were synthesized using a simple and efficient method, demonstrating the versatility of piperazine derivatives in organic synthesis (Bhat et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity.
Mode of Action
It’s worth noting that related compounds have been shown to interact with their targets, leading to significant inhibitory activity against mycobacterium tuberculosis .
Biochemical Pathways
Given the potential anti-tubercular activity, it may be inferred that the compound could interfere with the metabolic pathways of mycobacterium tuberculosis, thereby inhibiting its growth .
Result of Action
Based on the potential anti-tubercular activity, it can be inferred that the compound may lead to the inhibition of mycobacterium tuberculosis growth .
Properties
IUPAC Name |
1-[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O/c1-10(18)16-4-6-17(7-5-16)12-8-11(15(2)3)9-13-14-12/h8-9H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYDJIFVAYYZBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NN=CC(=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.